O-(2,6-difluorophenyl)hydroxylamine
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Overview
Description
O-(2,6-difluorophenyl)hydroxylamine: is a chemical compound characterized by the presence of a hydroxylamine group attached to a 2,6-difluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2,6-difluorophenyl)hydroxylamine typically involves the reaction of 2,6-difluoroaniline with hydroxylamine derivatives under controlled conditions. One common method includes the use of hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as electrodialysis coupled with oxime hydrolysis. This method integrates the oxime hydrolysis, hydroxylamine protonation, and separation processes into a single step, offering higher yields and efficiency compared to traditional methods .
Chemical Reactions Analysis
Types of Reactions: O-(2,6-difluorophenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
O-(2,6-difluorophenyl)hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of O-(2,6-difluorophenyl)hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
- O-(2,4-difluorophenyl)hydroxylamine
- O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine
- O-benzoylhydroxylamines
Comparison:
- O-(2,6-difluorophenyl)hydroxylamine is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interaction with biological targets.
- O-(2,4-difluorophenyl)hydroxylamine has a different fluorine arrangement, potentially leading to different chemical and biological properties.
- O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine has multiple fluorine atoms, which can significantly alter its reactivity and stability.
- O-benzoylhydroxylamines are versatile electrophilic aminating agents used in various C-N bond-forming reactions .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C6H5F2NO |
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Molecular Weight |
145.11 g/mol |
IUPAC Name |
O-(2,6-difluorophenyl)hydroxylamine |
InChI |
InChI=1S/C6H5F2NO/c7-4-2-1-3-5(8)6(4)10-9/h1-3H,9H2 |
InChI Key |
UZKWIXWZEHEPDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)ON)F |
Origin of Product |
United States |
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